Nucleophilic aromatic substitution (NAS) provides direct access to pyridine-piperazine hybrids. Key advancements include:
Table 1: Substrate Scope in NAS Reactions
| Electrophile | Nucleophile | Yield (%) |
|---|---|---|
| 4-Nitrofluorobenzene | 2-(3-Pyrazolyl)pyridine | 78 |
| 2-Nitrofluorobenzene | 2-(3-Pyrazolyl)pyridine | 65 |
Palladium and rhodium catalysts enable efficient C–N and C–C bond formation:
Table 2: Catalytic Systems for Coupling Reactions
| Catalyst System | Substrate Pair | Yield (%) | Selectivity |
|---|---|---|---|
| Pd(OAc)₂/BINAP | Chloropyridine/Piperazine | 88 | N/A |
| Rh(cod)(OH)₂/L1 | Dihydropyridine/Boronic Acid | 92 | 98% ee |
Recent developments prioritize atom economy and reduced waste:
Table 3: Traditional vs. Green Synthesis Comparison
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Solvent | DMSO | Aqueous Ethanol |
| Reaction Time | 4–6 h | 1–2 h (microwave) |
| E-factor* | 12.4 | 3.8 |
*E-factor = kg waste/kg product
The crystallographic characterization of 3-piperazin-1-yl-1H-pyridin-2-one (molecular formula C9H13N3O) has been inferred from structurally related piperazine-pyridine derivatives and crystallographic studies of similar heterocyclic compounds. The molecular architecture features a piperazine ring attached to the 3-position of a pyridin-2-one moiety through a nitrogen-carbon bond [1].
Based on crystallographic data from closely related structures, 3-piperazin-1-yl-1H-pyridin-2-one exhibits characteristic structural parameters. The piperazine ring adopts a chair conformation, as observed in similar compounds where the piperazine moiety demonstrates typical conformational preferences [2] [3]. Computational predictions suggest unit cell parameters similar to those found in related pyridin-2-one derivatives, with an estimated space group of P21/c based on the molecular symmetry and hydrogen bonding patterns [4] [5].
The crystal packing is expected to be dominated by intermolecular hydrogen bonding interactions. The pyridin-2-one moiety can act as both a hydrogen bond donor through the NH group and an acceptor through the carbonyl oxygen [6] [7]. The piperazine ring provides additional hydrogen bonding sites through its secondary nitrogen atom. These interactions likely result in a hydrogen-bonded network forming chains or sheets in the crystal structure, similar to patterns observed in related heterocyclic compounds [2] [3].
| Parameter | Estimated Value | Reference Basis |
|---|---|---|
| Space Group | P21/c | Similar pyridin-2-one derivatives [8] |
| Z | 4 | Typical for this molecular size |
| Molecular Conformation | Chair (piperazine) | Related piperazine structures [3] |
| Principal Interactions | N-H···O, N-H···N | Hydrogen bonding patterns [6] |
The molecular conformation shows the piperazine ring in an equatorial position relative to the pyridin-2-one plane, with an estimated dihedral angle of approximately 120° between the two ring systems, optimizing π-stacking interactions in potential protein binding environments [1].
The nuclear magnetic resonance spectroscopic characteristics of 3-piperazin-1-yl-1H-pyridin-2-one can be predicted based on spectral data from structurally analogous compounds containing both piperazine and pyridin-2-one functionalities.
Proton Nuclear Magnetic Resonance Analysis
The 1H nuclear magnetic resonance spectrum of 3-piperazin-1-yl-1H-pyridin-2-one is expected to exhibit distinct signal patterns characteristic of the heterocyclic framework. The pyridin-2-one ring protons would appear in the aromatic region between 6.0-8.0 parts per million [9] [10]. Specifically, the proton at the 4-position of the pyridin-2-one ring would display a characteristic downfield shift due to the electron-withdrawing effect of the adjacent nitrogen substitution.
The piperazine ring protons would manifest as characteristic multiplets in the aliphatic region between 2.5-4.0 parts per million [9] [11]. The methylene protons adjacent to the nitrogen atoms typically appear as triplets due to coupling with neighboring methylene groups. The nuclear magnetic resonance spectral pattern would show the N-CH2 protons of the piperazine ring at approximately 3.0-3.5 parts per million, while the remaining CH2 protons would appear slightly upfield at 2.8-3.2 parts per million [11].
Carbon-13 Nuclear Magnetic Resonance Characteristics
The 13C nuclear magnetic resonance spectrum would display the carbonyl carbon of the pyridin-2-one moiety at approximately 160-170 parts per million, characteristic of lactam carbonyls [12] [13]. The aromatic carbons of the pyridine ring would appear between 110-150 parts per million, with the quaternary carbon bearing the piperazine substituent showing a distinctive chemical shift pattern [14] [13].
The piperazine ring carbons would exhibit characteristic signals in the aliphatic region between 45-55 parts per million. The N-CH2 carbons directly attached to nitrogen atoms typically appear more downfield compared to the remaining methylene carbons due to the deshielding effect of the nitrogen atoms [12] [11].
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| Pyridin-2-one C=O | - | 162-168 |
| Pyridine C-4 | 6.2-6.8 | 110-115 |
| Pyridine C-5 | 7.2-7.8 | 125-135 |
| Pyridine C-6 | 7.8-8.2 | 140-150 |
| Piperazine N-CH2 | 3.2-3.6 | 48-52 |
| Piperazine CH2 | 2.9-3.3 | 45-49 |
The mass spectrometric fragmentation behavior of 3-piperazin-1-yl-1H-pyridin-2-one follows predictable patterns based on the structural characteristics of piperazine and pyridin-2-one moieties. The molecular ion peak would appear at mass-to-charge ratio 179 (molecular weight of C9H13N3O) [1] [15].
Primary Fragmentation Pathways
The initial fragmentation would likely involve cleavage at the nitrogen-carbon bond connecting the piperazine and pyridin-2-one rings, a common fragmentation pattern in piperazine derivatives [16] [17]. This would generate characteristic fragment ions corresponding to the intact piperazine moiety (mass-to-charge ratio 86) and the pyridin-2-one fragment.
The piperazine ring undergoes characteristic alpha-cleavage adjacent to the nitrogen atoms, resulting in fragments at mass-to-charge ratios of 57 and 70, corresponding to different cleavage patterns within the six-membered ring [18] [19]. Loss of the complete piperazine unit (molecular ion minus 86) would produce a base peak corresponding to the pyridin-2-one cation at mass-to-charge ratio 95.
Secondary Fragmentation Processes
Secondary fragmentation of the pyridin-2-one moiety would involve loss of carbon monoxide (molecular ion minus 28), a characteristic fragmentation pathway for lactam-containing compounds [16]. The resulting fragment would appear at mass-to-charge ratio 151. Additional losses of hydrogen atoms and small neutral molecules would generate minor fragment peaks throughout the spectrum.
The piperazine-derived fragments would undergo further decomposition through loss of ethylene units and hydrogen radicals, producing a series of peaks separated by 14 mass units, characteristic of aliphatic amine fragmentation patterns [18].
| Fragment Ion (m/z) | Assignment | Relative Intensity |
|---|---|---|
| 179 | [M]+ | Moderate |
| 151 | [M-CO]+ | Low |
| 95 | Pyridin-2-one+ | High |
| 86 | Piperazine+ | Moderate |
| 70 | Piperazine fragment | Moderate |
| 57 | Piperazine fragment | High |
The melting point characteristics of 3-piperazin-1-yl-1H-pyridin-2-one have been estimated through comparative analysis with structurally related heterocyclic compounds and thermal property correlations. Based on similar piperazine-pyridine derivatives and the molecular architecture of the target compound, the melting point is predicted to fall within the range of 160-180°C [20] [21].
The presence of the pyridin-2-one moiety, which can participate in extensive hydrogen bonding through both the carbonyl oxygen and the nitrogen-hydrogen group, contributes significantly to the thermal stability of the compound [22] [23]. The piperazine ring, with its chair conformation and secondary amine functionality, provides additional intermolecular interactions that elevate the melting point compared to simpler heterocyclic analogs [24].
Differential scanning calorimetry analysis of similar compounds indicates that pyridin-2-one derivatives typically exhibit sharp melting transitions with minimal decomposition, suggesting good thermal stability up to the melting point [25] [21]. The predicted melting point of approximately 168-172°C aligns with observations from structurally analogous compounds where the combination of aromatic heterocycles and cyclic amines produces compounds with moderate to high melting points [20].
Thermal Stability Considerations
The thermal decomposition onset temperature is estimated to occur approximately 20-30°C above the melting point, based on thermal analysis patterns observed in related heterocyclic compounds [23] [26]. The presence of multiple nitrogen atoms in the structure may contribute to thermal stability through resonance stabilization, as observed in similar nitrogen-rich heterocycles [27].
| Property | Estimated Value | Methodology |
|---|---|---|
| Melting Point | 168-172°C | Comparative analysis |
| Decomposition Onset | 190-200°C | Thermal stability correlation |
| Heat of Fusion | 25-35 kJ/mol | Structural estimation |
| Thermal Stability Range | 25-170°C | Safe handling temperature |
The solubility characteristics of 3-piperazin-1-yl-1H-pyridin-2-one reflect the amphiphilic nature of the molecule, containing both hydrophilic (piperazine nitrogen atoms) and lipophilic (aromatic pyridin-2-one) components. The compound demonstrates moderate water solubility due to the hydrogen bonding capacity of the heterocyclic nitrogen atoms and the potential for tautomeric equilibrium in the pyridin-2-one system [1] [28].
Aqueous Solubility
Water solubility is estimated to be in the range of 2-5 milligrams per milliliter at ambient temperature, based on solubility data from related piperazine-pyridine derivatives [29] [30]. The presence of the piperazine ring, which can undergo protonation at physiological pH values, enhances aqueous solubility compared to purely aromatic heterocycles. The secondary amine in the piperazine ring (predicted pKa approximately 9.2) can form salts with acids, significantly increasing water solubility in acidic conditions [31] [28].
Organic Solvent Compatibility
The compound exhibits good solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide. Solubility in ethanol is estimated at 20-40 milligrams per milliliter, while dimethyl sulfoxide solubility may reach 50-80 milligrams per milliliter [33]. The compound shows limited solubility in nonpolar solvents such as hexane and petroleum ether due to the polar nature of the heterocyclic functionalities.
pH-Dependent Solubility
The solubility profile demonstrates significant pH dependence due to the ionizable nitrogen atoms in the piperazine ring. At acidic pH values (pH 2-4), the compound exists predominantly in protonated forms, leading to enhanced water solubility potentially exceeding 10 milligrams per milliliter. At physiological pH (7.4), partial protonation occurs, maintaining moderate aqueous solubility [29] [34].
| Solvent System | Solubility (mg/mL) | pH Dependence |
|---|---|---|
| Water (pH 7.0) | 2-5 | Moderate |
| Water (pH 2.0) | 8-15 | High |
| Ethanol | 20-40 | Low |
| Dimethyl sulfoxide | 50-80 | Low |
| Dichloromethane | 5-15 | Low |
| n-Hexane | <0.5 | None |
Temperature Effects on Solubility
Solubility in all solvents increases with temperature, following typical thermodynamic patterns observed in heterocyclic compounds. The temperature coefficient of solubility in water is estimated at approximately 0.2-0.4 milligrams per milliliter per 10°C increase, based on similar nitrogen-containing heterocycles [24]. This temperature dependence suggests that elevated temperatures could be employed to enhance dissolution for analytical or synthetic applications.